molecular formula C29H59O3P B14288086 3-(Dipropylphosphoryl)propyl 2-octyldodecanoate CAS No. 114479-80-0

3-(Dipropylphosphoryl)propyl 2-octyldodecanoate

Cat. No.: B14288086
CAS No.: 114479-80-0
M. Wt: 486.7 g/mol
InChI Key: NRLXHOATCKBEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dipropylphosphoryl)propyl 2-octyldodecanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its complex structure, which includes a phosphoryl group and a long-chain ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dipropylphosphoryl)propyl 2-octyldodecanoate can be achieved through a multi-step process involving the esterification of 2-octyldodecanoic acid with 3-(dipropylphosphoryl)propanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process would include the precise control of temperature, pressure, and reactant concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Dipropylphosphoryl)propyl 2-octyldodecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) and other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and phosphoric acid derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted esters and alcohols.

Scientific Research Applications

3-(Dipropylphosphoryl)propyl 2-octyldodecanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent due to its ester linkage.

    Industry: Utilized in the formulation of specialty chemicals, including lubricants and surfactants.

Mechanism of Action

The mechanism of action of 3-(Dipropylphosphoryl)propyl 2-octyldodecanoate involves its interaction with specific molecular targets, such as enzymes involved in lipid metabolism. The phosphoryl group can participate in phosphorylation reactions, which are crucial for regulating various biochemical pathways. The ester linkage allows the compound to be hydrolyzed by esterases, releasing the active components.

Comparison with Similar Compounds

Similar Compounds

    2-Octyldodecanoate: A simpler ester without the phosphoryl group.

    Dipropylphosphorylpropyl esters: Compounds with similar phosphoryl groups but different ester chains.

Uniqueness

3-(Dipropylphosphoryl)propyl 2-octyldodecanoate is unique due to its combination of a long-chain ester and a phosphoryl group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

114479-80-0

Molecular Formula

C29H59O3P

Molecular Weight

486.7 g/mol

IUPAC Name

3-dipropylphosphorylpropyl 2-octyldodecanoate

InChI

InChI=1S/C29H59O3P/c1-5-9-11-13-15-16-18-20-23-28(22-19-17-14-12-10-6-2)29(30)32-24-21-27-33(31,25-7-3)26-8-4/h28H,5-27H2,1-4H3

InChI Key

NRLXHOATCKBEAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)C(=O)OCCCP(=O)(CCC)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.